N-ethyl-4-iodobenzamide

Vue d'ensemble

Description

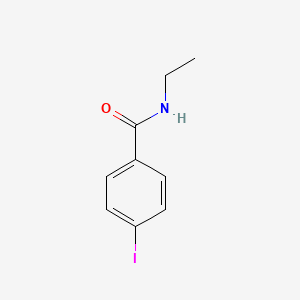

N-ethyl-4-iodobenzamide is a chemical compound with the empirical formula C9H10INO . Its molecular weight is 275.09 . This compound is used by researchers for various applications.

Synthesis Analysis

The synthesis of N-ethyl-4-iodobenzamide involves nucleophilic substitution radioiodination using copper chloride as a catalyst . The factors affecting the radiochemical yield of the labeling of N-ethyl-4-iodobenzamide include the pH of the medium, substrate concentration, reaction time, cuprous chloride concentration, and temperature .

Molecular Structure Analysis

The molecular structure of N-ethyl-4-iodobenzamide can be represented by the SMILES string O=C(NCC)C(C=C1)=CC=C1I . This indicates that the compound contains an iodine atom attached to a benzamide ring, which is further connected to an ethyl group.

Chemical Reactions Analysis

N-ethyl-4-iodobenzamide has been labeled with radioactive iodine via nucleophilic substitution radioiodination . The isotopic exchange reaction between N-ethyl-4-iodobenzamide and 125 I − has activation energies of 5.352 and 4.767 kcal/mol without and with a catalyst, respectively .

Physical And Chemical Properties Analysis

N-ethyl-4-iodobenzamide is a solid compound . Its empirical formula is C9H10INO and it has a molecular weight of 275.09 .

Applications De Recherche Scientifique

Cancer Research

In cancer research, N-ethyl-4-iodobenzamide may be used as a precursor for radiopharmaceuticals. It can be radioiodinated to create compounds that target specific cancer cells, allowing for both imaging and therapeutic purposes. This dual functionality is particularly promising for the treatment and study of melanoma .

Safety and Hazards

While specific safety and hazard information for N-ethyl-4-iodobenzamide is not available, it’s important to handle it with appropriate safety measures. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It’s recommended to use personal protective equipment and ensure good ventilation at the workplace .

Propriétés

IUPAC Name |

N-ethyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPYHDFCCRYKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2594855.png)

![3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride](/img/structure/B2594856.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)

![3-Methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2594872.png)

![(S)-phenethyl-{1-[6-(3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-yl]-ethyl}-amine](/img/structure/B2594874.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)thiadiazole-5-carboxamide](/img/structure/B2594877.png)